Cas no 1396580-29-2 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide
- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide
- VU0540251-1
- 1396580-29-2
- AKOS024543024
- F6244-3497
- N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylbenzenesulfonamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
-
- インチ: 1S/C19H22N2O2S/c1-17-10-12-19(13-11-17)24(22,23)20-14-6-7-15-21(2)16-18-8-4-3-5-9-18/h3-5,8-13,20H,14-16H2,1-2H3
- InChIKey: NVZLVNJPMWXZOG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(NCC#CCN(C)CC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 342.14019912g/mol
- どういたいしつりょう: 342.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 57.8Ų
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6244-3497-1mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-2mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-10μmol |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-20μmol |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-25mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-30mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-3mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-5μmol |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-20mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6244-3497-50mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide |
1396580-29-2 | 50mg |
$160.0 | 2023-09-09 |
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamideに関する追加情報
Introduction to N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide (CAS No. 1396580-29-2)
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide, identified by its CAS number 1396580-29-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various biological and medicinal applications.
The molecular structure of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a benzyl(methyl)amine moiety and an alkyne group in the butyl chain suggests a high degree of versatility in terms of chemical modifications and interactions with biological targets. Additionally, the sulfonamide group at the para position of the methylbenzene ring enhances its solubility and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, and the structural modifications introduced in N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide aim to enhance these effects while minimizing potential side reactions. The compound's unique architecture allows it to interact with multiple biological pathways, making it a valuable tool for researchers exploring new therapeutic strategies.
The synthesis of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the key intermediates, including the benzyl(methyl)amine derivative and the propargyl alcohol component. These intermediates are then coupled through various reaction mechanisms, such as nucleophilic substitution or metal-catalyzed cross-coupling, to form the final product. The use of advanced synthetic techniques ensures high yield and purity, which are essential for pharmaceutical applications.
The pharmacological properties of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide have been extensively studied in recent research endeavors. Preliminary in vitro experiments have demonstrated its potential as an inhibitor of certain enzymes and receptors involved in cancer progression. The compound's ability to modulate these targets suggests that it could be developed into a novel therapeutic agent for treating various types of malignancies. Furthermore, its sulfonamide core provides a scaffold for further derivatization, allowing researchers to fine-tune its pharmacological profile.
In addition to its anticancer potential, N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide has shown promise in other areas of medical research. Studies have indicated that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors is particularly noteworthy, as it opens up new avenues for developing treatments that target central nervous system disorders.
The safety and efficacy of N-{4-benzyl(methyl)aminobut-2-ylnl}]-4-methylenaphthalene-l-sulfonylamide] are currently under investigation through rigorous preclinical studies. These studies aim to evaluate its toxicity profile, pharmacokinetics, and potential side effects. By adhering to stringent regulatory standards, researchers can ensure that any future clinical trials are conducted safely and effectively. The results from these studies will provide critical insights into the compound's therapeutic potential and guide its development into a viable drug candidate.
The impact of N-{4-benzyl(methyl)aminobut-ylnl} strong>}]-< strong > 4 -m ethylenaphthalene-l -sulfonylamide] extends beyond its immediate pharmacological applications. Its unique chemical structure serves as an inspiration for designing other innovative molecules with enhanced biological activities. The compound exemplifies how strategic modifications can lead to the discovery of new therapeutic agents with significant medical value. As research continues to uncover its full potential, N-{< strong > 4 -b enz yl( m eth y l )a min ob ut - 2 -y n - 1 - y l }]- < strong > 4 -m eth y l b enz e ne - 1 -s ul fon am ide] is poised to play a crucial role in advancing pharmaceutical science. p >
1396580-29-2 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-4-methylbenzene-1-sulfonamide) 関連製品
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 173401-47-3(Norbiotinamine)
- 73399-91-4(1-Chloronaphthalene-2-carbonyl chloride)
- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 2172052-10-5(4,5-dimethylpyrimidine-2-sulfonyl fluoride)
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)




